4-Bromo-3-hydroxybenzamide

Catalog No.
S893701
CAS No.
916213-59-7
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-hydroxybenzamide

CAS Number

916213-59-7

Product Name

4-Bromo-3-hydroxybenzamide

IUPAC Name

4-bromo-3-hydroxybenzamide

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11)

InChI Key

GUKCLJBAVMNZJH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)O)Br

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)Br

Antioxidant and Antibacterial Activities

4-Bromo-3-hydroxybenzamide is an organic compound with the molecular formula C7_7H6_6BrNO2_2 and a molecular weight of approximately 216.03 g/mol. It features a bromine atom and a hydroxyl group attached to a benzene ring, making it a derivative of benzamide. The compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents like dichloromethane, but less soluble in water. Its CAS number is 1836-27-7, and it is primarily used in chemical synthesis and biological research.

, including:

  • Acylation Reactions: It can react with acyl chlorides to form amides.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 4-Bromo-3-hydroxybenzamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. For instance, compounds with similar structures have been noted for their ability to modulate enzyme activity related to cancer proliferation pathways. Additionally, its derivatives may possess antimicrobial properties, making them candidates for further pharmacological studies.

Several synthetic routes exist for producing 4-Bromo-3-hydroxybenzamide:

  • From 4-Bromobenzoic Acid:
    • Reaction with hydroxylamine in the presence of a coupling agent like diisopropylcarbodiimide in dichloromethane.
    • Subsequent treatment with lithium hydroxide monohydrate enhances yield .
  • Via Nitration:
    • Nitration of 4-bromoaniline followed by hydrolysis can yield the desired compound.
  • Using Bromoacetylation:
    • Bromoacetylation of 3-hydroxyaniline followed by amide formation.

These methods allow for the efficient production of the compound while maintaining high yields.

4-Bromo-3-hydroxybenzamide finds applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of bioactive compounds.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: Employed as a reagent in organic synthesis and medicinal chemistry.

Its unique structure allows it to serve as a versatile building block for developing new therapeutic agents.

Interaction studies of 4-Bromo-3-hydroxybenzamide have focused on its binding affinity to various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Receptor Binding: Studies indicate potential interactions with neurotransmitter receptors, suggesting possible effects on neurological pathways.

Further research is needed to fully elucidate these interactions and their implications for drug development.

Several compounds share structural similarities with 4-Bromo-3-hydroxybenzamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-hydroxybenzamideC7_7H6_6BrNO2_2Different position of bromine and hydroxyl groups
4-Bromo-3-hydroxybenzoic acidC7_7H5_5BrO3_3Contains a carboxylic acid group instead of amide
Methyl 4-bromo-3-hydroxybenzoateC8_8H7_7BrO3_3Methyl ester derivative with altered solubility properties

These compounds illustrate variations in functional groups and positions that affect their chemical behavior and biological activity, emphasizing the unique role of 4-Bromo-3-hydroxybenzamide within this class of compounds.

XLogP3

1.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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